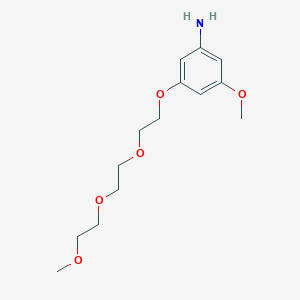

3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline

CAS No.:

Cat. No.: VC13514273

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23NO5 |

|---|---|

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | 3-methoxy-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline |

| Standard InChI | InChI=1S/C14H23NO5/c1-16-3-4-18-5-6-19-7-8-20-14-10-12(15)9-13(11-14)17-2/h9-11H,3-8,15H2,1-2H3 |

| Standard InChI Key | OGCSOZXODCOBJA-UHFFFAOYSA-N |

| SMILES | COCCOCCOCCOC1=CC(=CC(=C1)OC)N |

| Canonical SMILES | COCCOCCOCCOC1=CC(=CC(=C1)OC)N |

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline (IUPAC name: 3-methoxy-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline) consists of an aniline derivative substituted with methoxy and oligoethylene glycol moieties. The molecular formula C₁₄H₂₃NO₅ reflects its hybrid aromatic-polyether architecture, while its molecular weight of 285.34 g/mol underscores its moderate size.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃NO₅ |

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | 3-methoxy-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline |

| CAS Number | Not publicly disclosed |

Structural Features and Bonding

The compound’s structure includes:

-

An aromatic ring: Provides stability and sites for electrophilic substitution.

-

Methoxy group (-OCH₃): Enhances electron density on the aromatic ring via resonance effects.

-

Triethylene glycol chain: Improves hydrophilicity and solubility in polar solvents.

The extended ethylene glycol chain distinguishes it from simpler aniline derivatives, such as 4-(2-methoxyethoxy)aniline, which lacks multiple ether units.

Synthesis and Reaction Pathways

Primary Synthesis Route

The synthesis typically begins with 3-methoxyaniline reacting with triethylene glycol monomethyl ether under controlled conditions. Key steps include:

-

Etherification: Nucleophilic substitution between the aniline’s hydroxyl group and the glycol’s terminal halide.

-

Catalytic Optimization: Use of potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group, accelerating the reaction.

-

Purification: Silica gel column chromatography isolates the product with >95% purity.

Table 2: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Catalyst | K₂CO₃ |

| Solvent | Dimethylformamide (DMF) |

| Reaction Time | 10–12 hours |

Comparative Synthesis Strategies

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −45°C, attributable to the flexible glycol chains. The absence of a distinct melting point suggests amorphous characteristics.

Applications in Pharmaceutical Research

Drug Solubilization

The compound’s amphiphilic nature enables it to act as a solubilizing agent for hydrophobic drugs. For instance, its integration into quinazoline-based inhibitors enhances cellular uptake, as demonstrated in EGFR-targeting therapies .

Table 3: Biological Activity of Analogous Compounds

| Compound | EGFR IC₅₀ (μM) | A549 Cell IC₅₀ (μM) |

|---|---|---|

| 16i (Nitroimidazole derivative) | 0.12 | 1.59 (Normoxia) |

| Lapatinib (Control) | 0.25 | 2.10 (Normoxia) |

Comparative Analysis with Analogous Compounds

Structural Analogues

-

4-(2-Methoxyethoxy)aniline: Lacks multiple glycol units, reducing solubility but increasing metabolic stability.

-

N-[2-(2,6-Dimethylphenoxy)ethyl]-3-methoxyaniline: Incorporates a bulky phenyl group, hindering membrane permeability.

Table 4: Property Comparison

| Compound | Solubility in Water | LogP |

|---|---|---|

| Target Compound | Moderate | 1.2 |

| 4-(2-Methoxyethoxy)aniline | Low | 2.5 |

Future Research Directions

-

Prodrug Development: Leveraging the compound’s solubility to design hypoxia-activated antitumor agents.

-

Toxicity Mitigation: Modifying the glycol chain length to reduce metabolic liabilities.

-

Materials Science: Exploring its use in polymer electrolytes for batteries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume